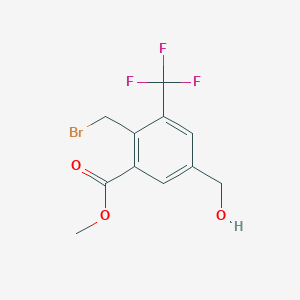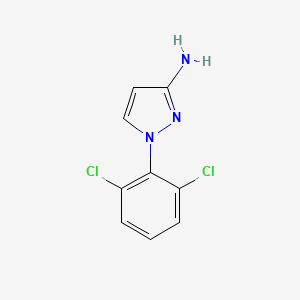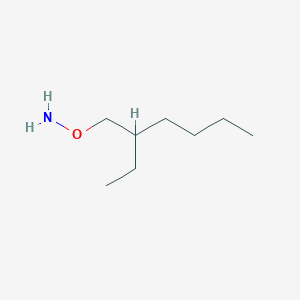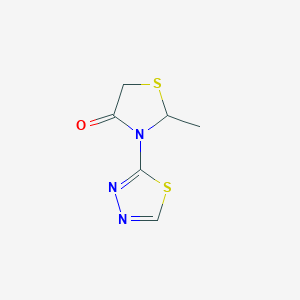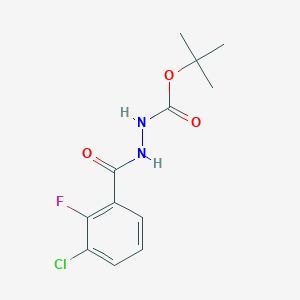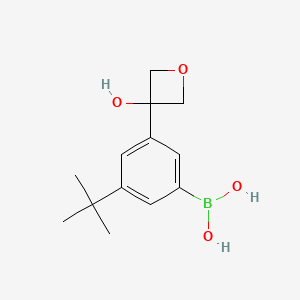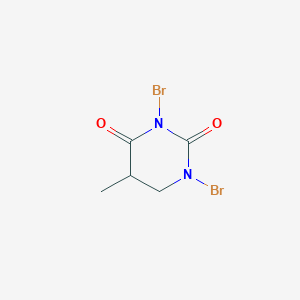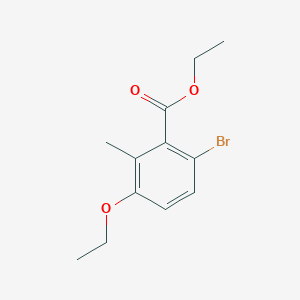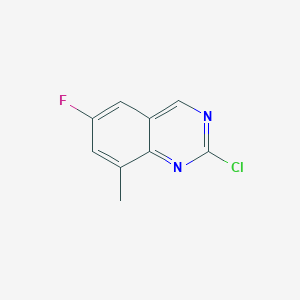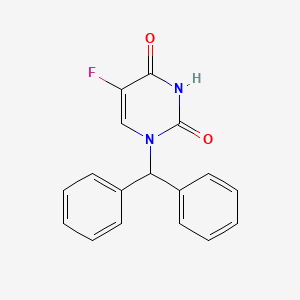
1-Benzhydryl-5-fluoropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-5-fluoropyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
The synthesis of 1-Benzhydryl-5-fluoropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzhydryl chloride and 5-fluorouracil.
Reaction Conditions: Benzhydryl chloride is reacted with 5-fluorouracil in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-Benzhydryl-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzhydryl-5-fluoropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Studies: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-5-fluoropyrimidine-2,4-dione involves its interaction with nucleic acids and enzymes. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological targets. This interaction can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
1-Benzhydryl-5-fluoropyrimidine-2,4-dione can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase, leading to DNA synthesis inhibition.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with improved pharmacokinetic properties.
The uniqueness of this compound lies in its benzhydryl group, which can enhance its lipophilicity and potentially improve its bioavailability and target specificity .
Propriétés
Numéro CAS |
68321-45-9 |
|---|---|
Formule moléculaire |
C17H13FN2O2 |
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
1-benzhydryl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13FN2O2/c18-14-11-20(17(22)19-16(14)21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,19,21,22) |
Clé InChI |
XTAOOKSIHMFYDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




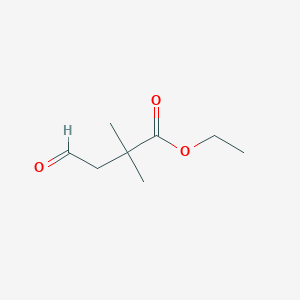
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
